BenchChemオンラインストアへようこそ!

(+)-4-Hydroxypropranolol

beta-adrenoceptor pharmacology cardiovascular research receptor binding assays

(+)-4-Hydroxypropranolol (CAS 76792-97-7) is the enantiopure (R)-form of the primary active metabolite of propranolol. Unlike the parent drug, it exhibits intrinsic sympathomimetic activity (ISA) and antioxidant potency exceeding propranolol by >100-fold and surpassing vitamin E by 4- to 8-fold. Its formation is CYP2D6-dependent, making it an indispensable analytical standard for pharmacogenetic studies linking genotype to propranolol pharmacokinetic variability. Researchers rely on this chiral compound—not racemic mixtures—for accurate LC-MS/MS quantification of plasma/urinary metabolite levels and for dissecting antioxidant cardioprotection from β-blockade. Available as a high-purity (>95%) reference standard for bioanalytical method validation and receptor pharmacology.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 76792-97-7
Cat. No. B1626716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-4-Hydroxypropranolol
CAS76792-97-7
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1
InChIKeyCWEPACWBWIOYID-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-4-Hydroxypropranolol (CAS 76792-97-7): An Active Metabolite of Propranolol with Differentiated Pharmacological and Analytical Utility


(+)-4-Hydroxypropranolol, a primary oxidative metabolite of the non-selective beta-blocker propranolol, retains β-adrenoceptor antagonist activity at levels comparable to the parent compound while possessing distinct pharmacological properties that include intrinsic sympathomimetic activity, membrane-stabilizing effects, and potent antioxidant capacity [1]. The compound is formed via cytochrome P450-mediated 4-hydroxylation, predominantly by CYP2D6 and CYP1A2, and exhibits stereoselective disposition and glucuronidation profiles that differentiate it from other beta-blocker metabolites [2]. Its availability as a purified analytical standard and research reagent supports studies of propranolol metabolism, pharmacokinetic variability, and the mechanistic contributions of active metabolites to therapeutic outcomes.

Why (+)-4-Hydroxypropranolol Cannot Be Replaced by Unmodified Propranolol or Other Beta-Blockers in Research Applications


Although 4-hydroxypropranolol is derived from propranolol, it is not pharmacokinetically or pharmacodynamically interchangeable with the parent compound or with other beta-blockers. Distinct metabolic pathways govern its formation and clearance, with pronounced interindividual variability driven by CYP2D6 polymorphisms [1]. Unlike propranolol, 4-hydroxypropranolol exhibits intrinsic sympathomimetic activity that can manifest as tachycardia in catecholamine-depleted models, a property absent in the parent drug [2]. Critically, its antioxidant potency exceeds that of propranolol by more than 100-fold and surpasses vitamin E by 4- to 8-fold, a functional divergence that renders simple substitution scientifically invalid for studies involving oxidative stress or endothelial protection [3]. Furthermore, enantiomer-specific differences in receptor affinity and metabolic fate necessitate the use of the specific enantiomer for chiral investigations rather than racemic mixtures or alternative beta-blockers.

Quantitative Differentiation of (+)-4-Hydroxypropranolol: Evidence-Based Comparisons for Procurement Decisions


β1- and β2-Adrenoceptor Antagonist Potency: pA2 Values Comparable to Propranolol

4-Hydroxypropranolol hydrochloride inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, indicating potency comparable to that of propranolol . The parent compound propranolol exhibits Ki values of 1.8 nM (β1) and 0.8 nM (β2), confirming that the metabolite retains robust antagonist activity at both receptor subtypes . This near-equivalence in receptor blockade supports its use as an active comparator in studies where propranolol serves as a positive control but metabolic contributions must be parsed.

beta-adrenoceptor pharmacology cardiovascular research receptor binding assays

Intrinsic Sympathomimetic Activity (ISA): A Qualitative and Quantitative Differentiation from Propranolol

In rats depleted of catecholamines, 4-hydroxypropranolol produced a dose-dependent increase in heart rate, whereas propranolol is devoid of such intrinsic sympathomimetic activity [1]. The tachycardia induced by 4-hydroxypropranolol was antagonized by propranolol, confirming that the effect is mediated through partial agonism at β-adrenoceptors [2]. This property is not shared by propranolol, which acts solely as a pure antagonist, nor by many other beta-blockers, making 4-hydroxypropranolol uniquely suited for studies exploring partial agonism at adrenoceptors.

intrinsic sympathomimetic activity catecholamine-depleted models beta-blocker pharmacology

Membrane-Stabilizing Activity at Supra-Therapeutic Concentrations

At higher doses (5.25 and 13.25 mg/kg), 4-hydroxypropranolol produced a further dose-dependent decrease in heart rate and dP/dt and an increase in A-V conduction time, even in catecholamine-depleted animals, indicating membrane-stabilizing activity independent of β-blockade [1]. Propranolol also exhibits membrane-stabilizing effects, but the quantitative threshold and potency relative to β-blockade differ; 4-hydroxypropranolol's membrane-stabilizing effects manifest at approximately 5–15 mg/kg, whereas propranolol's comparable effects occur at higher relative doses [2]. This property is shared by only a subset of beta-blockers (e.g., propranolol, acebutolol) and absent in others (e.g., atenolol, metoprolol), providing a differentiating feature for studies of local anesthetic-like or antiarrhythmic mechanisms.

membrane stabilization cardiac electrophysiology local anesthetic-like activity

Potent Antioxidant Activity: >100-Fold Superiority Over Propranolol

4-Hydroxypropranolol (4HOP) exhibits "chain-breaking" antioxidant activity that is 4- to 8-fold more potent than vitamin E and more than 100-fold more active than propranolol in inhibiting membrane and LDL oxidation [1]. This profound difference arises from the 4-hydroxyl moiety on the naphthalene ring, which enables efficient scavenging of peroxyl radicals, a property absent in the parent compound. In contrast, propranolol's antioxidant activity is negligible by comparison, and other beta-blockers like metoprolol and atenolol lack significant antioxidant capacity entirely [2]. This quantitative advantage positions 4-hydroxypropranolol as a critical tool for investigating oxidative stress-related pathologies where beta-blockade alone is insufficient.

antioxidant lipid peroxidation endothelial protection

CYP2D6-Mediated Metabolism and Pharmacokinetic Variability: Genotype-Dependent Disposition

The area under the plasma concentration curve (AUC) for propranolol following a 40 mg oral dose varied significantly among CYP2D6 genotypes in Chinese subjects: C/C188 (n=13) had AUC of 322.0 ± 40.8 nmol·hr/L, C/T188 (n=14) had 481.6 ± 77.5 nmol·hr/L, and T/T188 (n=17) had 766.1 ± 92.8 nmol·hr/L (p < 0.05) [1]. The formation of 4-hydroxypropranolol and its glucuronide conjugates also displayed genotype-dependent stereoselectivity, with higher excretion of 4-hydroxy-S-propranolol-O-glucuronide in C/C188 subjects compared to T/T188 (p < 0.05) [2]. In contrast, beta-blockers like atenolol, which are eliminated renally unchanged, exhibit minimal genotype-dependent variability [3]. This variability makes 4-hydroxypropranolol a key analyte for pharmacogenomic studies and for understanding interindividual differences in propranolol response.

pharmacogenomics CYP2D6 polymorphism metabolite pharmacokinetics

Inhibition of CYP2D6-Mediated Metoprolol Metabolism: Ki ~1 µM

4-Hydroxypropranolol (4OHP) is a potent inhibitor of metoprolol metabolism, with a Ki of approximately 1 µM in human liver microsomes expressing CYP2D6 [1]. This inhibition is enhanced by pre-incubation with NADPH, indicating mechanism-based or metabolite-dependent inhibition. In contrast, propranolol itself is a weaker inhibitor of CYP2D6, and other beta-blockers like atenolol, which are not CYP2D6 substrates, do not exhibit this interaction [2]. This property makes 4-hydroxypropranolol a valuable probe for studying CYP2D6-mediated drug interactions and for validating in vitro-in vivo extrapolation models.

drug-drug interactions CYP2D6 inhibition metabolism studies

Optimal Application Scenarios for (+)-4-Hydroxypropranolol Based on Differentiated Properties


Pharmacogenomic Studies of CYP2D6 Polymorphism and Beta-Blocker Response

The genotype-dependent variability in 4-hydroxypropranolol formation and excretion makes it an essential analyte for studies linking CYP2D6 polymorphisms to propranolol pharmacokinetics and pharmacodynamics. Researchers use purified (+)-4-hydroxypropranolol as an analytical standard to quantify metabolite levels in plasma or urine by LC-MS/MS, enabling accurate assessment of metabolic capacity in different genotypes [1]. This application is critical for personalized dosing strategies and for understanding why certain populations exhibit differential beta-blocker efficacy or toxicity.

Investigations of Intrinsic Sympathomimetic Activity and Partial Agonism at β-Adrenoceptors

Unlike propranolol, which is a pure antagonist, 4-hydroxypropranolol demonstrates intrinsic sympathomimetic activity, particularly in catecholamine-depleted models [2]. This property makes it uniquely valuable for research into partial agonism at β-adrenoceptors, functional selectivity, and the design of beta-blockers with tailored intrinsic activities. The compound serves as a positive control in assays designed to detect ISA and as a comparator for novel beta-blocker candidates with partial agonist properties.

Cardioprotection and Endothelial Function Studies Focusing on Antioxidant Mechanisms

With antioxidant activity >100-fold greater than propranolol and surpassing vitamin E, 4-hydroxypropranolol is the metabolite of choice for studies investigating the role of oxidative stress in cardiovascular disease [3]. Researchers use it to dissect the antioxidant component of propranolol's cardioprotective effects from its β-blocking action, a distinction impossible to achieve with propranolol alone. This application is particularly relevant for ischemia-reperfusion injury, atherosclerosis, and endothelial dysfunction models.

Validation of LC-MS/MS and Chiral Separation Methods for Beta-Blocker Metabolite Quantification

4-Hydroxypropranolol is a key analyte in the development and validation of bioanalytical methods for beta-blockers and their metabolites. Its chiral nature and presence in biological fluids at low concentrations make it an ideal test compound for evaluating the sensitivity, selectivity, and linearity of LC-MS/MS assays and chiral HPLC methods [4]. The compound's availability as a high-purity analytical standard supports method validation in clinical pharmacology, therapeutic drug monitoring, and forensic toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-4-Hydroxypropranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.